

literature review on substituted thiazole carboxylic acids

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Compound of Interest

Compound Name: 2-Bromo-4-methylthiazole-5-carboxylic acid

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An In-depth Technical Guide to Substituted Thiazole Carboxylic Acids: Synthesis, Biological Activities, and Therapeutic Potential

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a critical scaffold in medicinal chemistry.^{[1][2][3]} Its derivatives are integral components of numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic drugs.^{[4][5][6]} The incorporation of a carboxylic acid moiety onto the thiazole ring enhances the molecule's functionality, providing a key site for interaction with biological targets and improving pharmacokinetic properties. Substituted thiazole carboxylic acids have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, making them a focal point for drug discovery and development professionals.^{[5][7][8]} This guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.

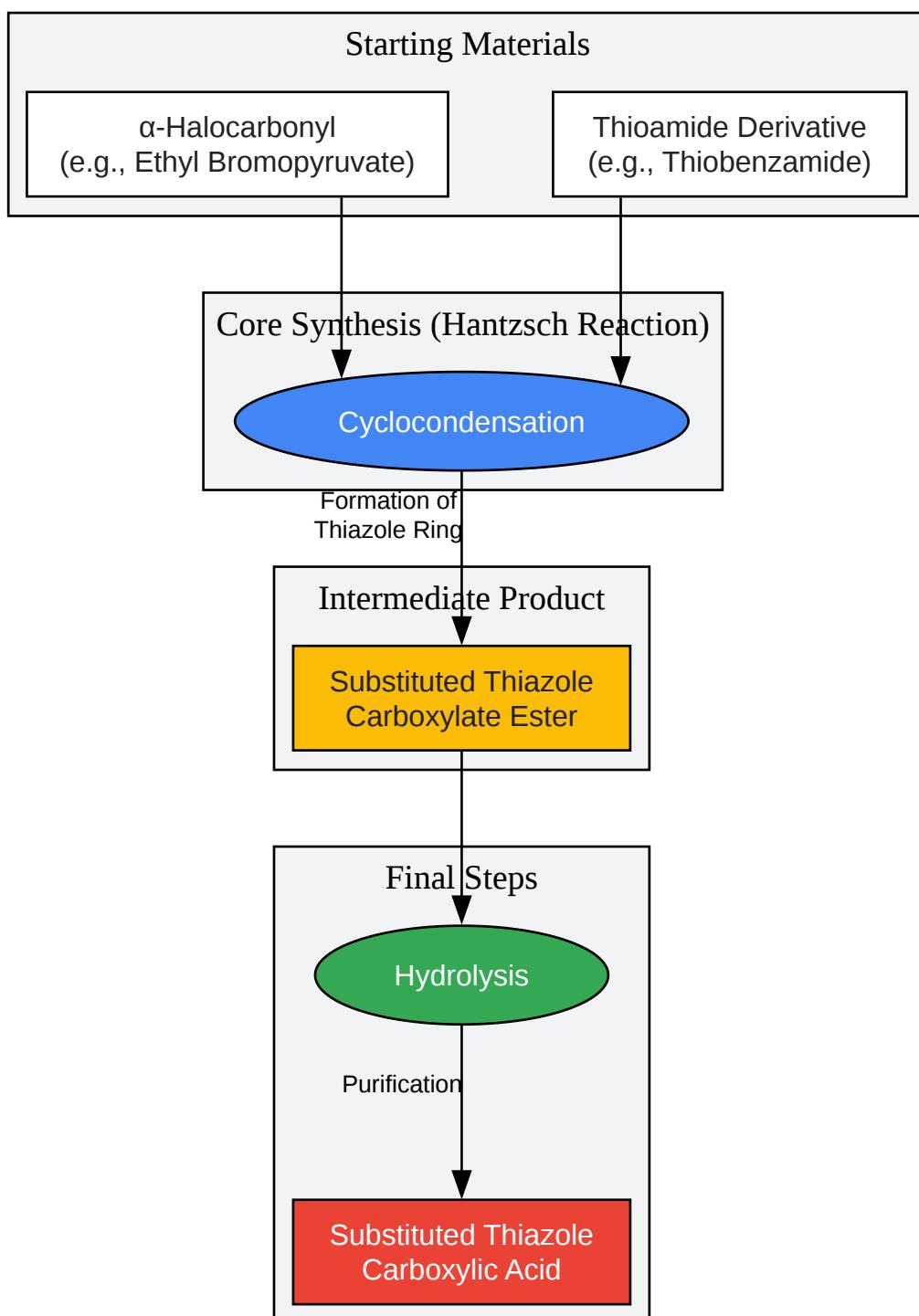
Synthesis of Substituted Thiazole Carboxylic Acids

The construction of the thiazole ring is a cornerstone of medicinal chemistry, with several established methods for its synthesis. The most prominent of these is the Hantzsch thiazole synthesis.

Key Synthetic Methodologies

- Hantzsch Synthesis: This is the most widely recognized method for thiazole ring synthesis. It involves the cyclization reaction between an α -halocarbonyl compound and a thioamide or a related compound like thiourea or thiosemicarbazide.^{[4][9]} This method is versatile, allowing for the introduction of various substituents on the thiazole ring.^[9]
- Cook-Heilbron Synthesis: This method produces 5-aminothiazoles through the reaction of an α -aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions.
^[10]
- Domino Alkylation-Cyclization: A reported synthesis of 2-aminothiazoles involves a domino reaction starting from substituted propargyl bromides and thiourea derivatives, often facilitated by microwave irradiation.^[9]
- From L-cysteine: A method has been developed for preparing thiazole-4-carboxylic acid using the readily available L-cysteine hydrochloride as a starting material, which undergoes condensation, esterification, oxidation, and hydrolysis.^[11]

A general workflow for the synthesis of substituted thiazole carboxylic acids often involves the creation of a thiazole ester intermediate, followed by hydrolysis to yield the final carboxylic acid product.



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General Synthetic Workflow for Thiazole Carboxylic Acids.

Detailed Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

While not a thiazole, the following Hurd-Mori cyclization protocol for a related thiadiazole carboxylic acid provides an illustrative example of the detailed steps involved in heterocyclic synthesis, including reaction monitoring, extraction, and purification.

Stage 1: Hurd-Mori Cyclization

- Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in a solvent like dichloromethane or dioxane in a round-bottom flask.[12]
- Cool the suspension in an ice bath with continuous stirring.[12]
- Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the cooled suspension.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[12]
- Once the reaction is complete, cool the mixture and carefully pour it into ice water to quench the excess thionyl chloride.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.[12]
- Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.[12]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[12]
- Purify the crude product by column chromatography on silica gel or by recrystallization.[12]

Stage 2: Hydrolysis

- Dissolve the purified ethyl ester in a mixture of methanol or ethanol and an aqueous solution of a base like sodium hydroxide or lithium hydroxide.[12]
- Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[12]
- After the reaction is complete, allow the mixture to cool to room temperature and remove the alcohol using a rotary evaporator.[12]
- Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid, which should cause the carboxylic acid to precipitate.[12]
- Extract the aqueous mixture with ethyl acetate. Wash the combined organic extracts with brine.[12]
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.[12]
- Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[12]

Biological Activities and Therapeutic Applications

Derivatives of thiazole carboxylic acid have been investigated for a wide array of therapeutic applications due to their diverse biological activities. The thiazole nucleus is a key component in drugs with antibacterial, antifungal, anti-inflammatory, anticancer, and diuretic effects.[7]

Anticancer Activity

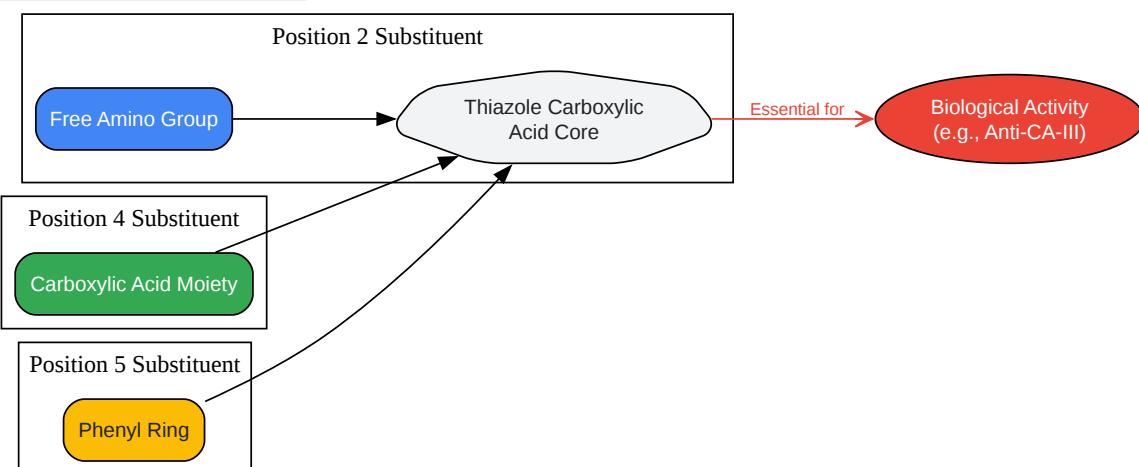
Substituted thiazole carboxylic acids have emerged as potent anticancer agents. A notable example is the design of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of the leukemia drug dasatinib.[13]

- Dasatinib Analogs: In one study, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized. Compound 6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide) showed high antiproliferative

potency against human K563 leukemia cells, comparable to dasatinib.[13] However, its activity was significantly lower against mammary (MCF-7, MDA-MB 231) and colon (HT-29) carcinoma cells, highlighting that the pyrimidin-4-ylamino core of dasatinib is crucial for its broad-spectrum activity.[13]

The structure-activity relationship (SAR) is critical in optimizing the anticancer potency of these compounds. The presence and position of specific functional groups on the thiazole and associated phenyl rings can dramatically influence activity.

SAR for Carbonic Anhydrase (CA-III) Inhibition.



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Key Structural Requirements for Biological Activity.

Antimicrobial and Antifungal Activity

The thiazole scaffold is a key feature in many antimicrobial agents.[7] Novel benzothiazole derivatives have shown significant antimicrobial activity, with the potency often attributed to substitutions on an associated phenyl ring, such as hydroxy and nitro groups.[7] Thiazole-

based compounds have also been evaluated for their antifungal properties, with some demonstrating high activity against various fungal strains.[10]

Anti-inflammatory and Antioxidant Activity

Thiazole derivatives are present in non-steroidal anti-inflammatory drugs like Meloxicam.[4][6] Researchers have synthesized and evaluated thiazole-carboxamide derivatives as potent antioxidant agents.[1] DFT studies have provided insights into their free radical scavenging potential, linking their electronic characteristics to their structural motifs.[1]

Quantitative Data Summary

The biological evaluation of substituted thiazole carboxylic acids has generated significant quantitative data, allowing for direct comparison of compound efficacy.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound	Cell Line	Activity Metric	Value	Reference
Dasatinib Analog 6d	K563 (Leukemia)	IC₅₀	Comparable to Dasatinib (<1 μM)	[13]
Dasatinib Analog 6d	MCF-7 (Breast)	IC ₅₀	20.2 μM	[13]
Dasatinib Analog 6d	HT-29 (Colon)	IC ₅₀	21.6 μM	[13]
Indole-linked Thiazole 21	Various Cancer Lines	Cytotoxicity	Promising anticancer potential	[7]

| SGLT2 Inhibitor 129a | SGLT2 | IC₅₀ | 0.720 nM |[\[7\]](#) |

Table 2: Antimalarial and Anticonvulsant Activity

Compound	Target/Model	Activity Metric	Value	Reference
Thiazole-derived amino acid 3f	Plasmodium falciparum	IC₅₀	3.45 μM	
Thiazole-derived amino acid 3g	Plasmodium falciparum	IC ₅₀	4.89 μM	

| Pyridazinone-thiazole hybrid 6 | Picrotoxin-induced convulsion | ED₅₀ | 24.38 mg/kg |[\[7\]](#) |

Conclusion

Substituted thiazole carboxylic acids represent a versatile and highly valuable scaffold in modern drug discovery. The relative ease of synthesis, particularly through the Hantzsch reaction, allows for the creation of diverse chemical libraries. These compounds exhibit a wide range of potent biological activities, with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. Future research will likely focus on refining structure-activity relationships, optimizing drug-like properties, and exploring novel therapeutic targets to fully harness the potential of this important class of molecules.

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